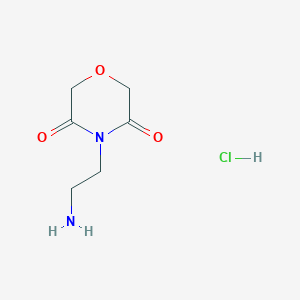

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride

説明

4-(2-Aminoethyl)morpholine is a heterocyclic building block . It is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group . Some of its applications include the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Synthesis Analysis

4-(2-Aminoethyl)morpholine is used as a precursor to synthesize a variety of antimicrobial agents . It is also used in the synthesis of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells .Molecular Structure Analysis

The empirical formula of 4-(2-Aminoethyl)morpholine is C6H14N2O . It has a molecular weight of 130.19 . The InChI key is RWIVICVCHVMHMU-UHFFFAOYSA-N .Chemical Reactions Analysis

4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (II) .Physical And Chemical Properties Analysis

4-(2-Aminoethyl)morpholine is a solid substance . It has a refractive index of 1.476 (lit.) . Its boiling point is 205°C (lit.) , and it has a density of 0.992 g/mL at 25°C (lit.) .科学的研究の応用

- Application : 4-(2-Aminoethyl)morpholine serves as an important lysosome-targeting group. Scientists have used it to synthesize fluorescent probes that specifically accumulate in lysosomes. These probes enable real-time imaging of lysosomal dynamics and function within living cells .

- Application : Researchers have synthesized 1,8-naphthalimide conjugated Troger’s bases using 4-(2-Aminoethyl)morpholine. These compounds act as DNA-targeting fluorescent probes, allowing visualization of DNA structures and interactions. Such probes aid in studying gene expression, DNA damage, and drug-DNA interactions .

- Application : Scientists have developed an intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe using 4-(2-Aminoethyl)morpholine. This probe responds to pH variations within living cells, facilitating pH mapping and dynamic studies .

- Application : By incorporating 4-(2-Aminoethyl)morpholine into a fluorescent probe, scientists can visualize H₂S distribution and dynamics in living cells. This aids in understanding H₂S-mediated signaling pathways and its role in health and disease .

Lysosome-Targetable Fluorescent Probes

DNA-Targeting Fluorescent Probes

pH Monitoring in Living Cells

Hydrogen Sulfide Imaging

Safety and Hazards

4-(2-Aminoethyl)morpholine is considered hazardous . It is harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and not breathing dust/fume/gas/mist/vapors/spray .

作用機序

Target of Action

The primary target of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is the lysosome . This compound serves as an important lysosome-targeting group . Lysosomes are cellular organelles that contain acid hydrolase enzymes to break down waste materials and cellular debris. They are the sites where macromolecules, lipids, nucleic acids, and proteins are hydrolyzed into their basic building blocks, which are then recycled by the cell.

Mode of Action

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride interacts with its target, the lysosome, by serving as a lysosome-targetable fluorescent probe . This means that it can be used to visualize and track the activity of lysosomes in living cells .

Result of Action

The compound’s action results in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This allows for the monitoring of lysosomal activity in real-time, providing valuable insights into cellular processes and responses .

特性

IUPAC Name |

4-(2-aminoethyl)morpholine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c7-1-2-8-5(9)3-11-4-6(8)10;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYGGBPKOASLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

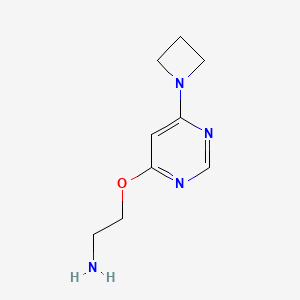

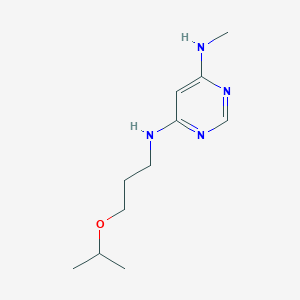

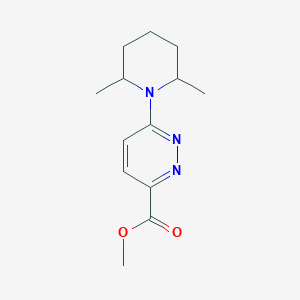

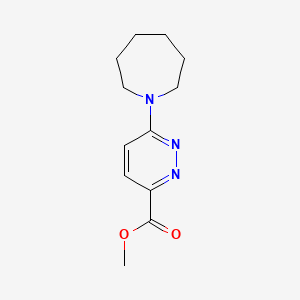

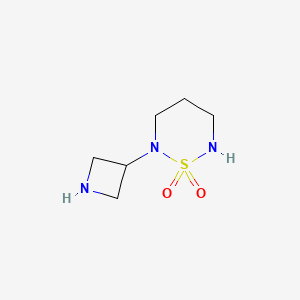

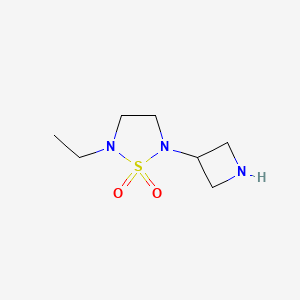

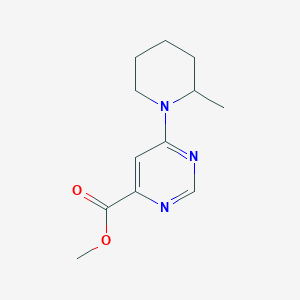

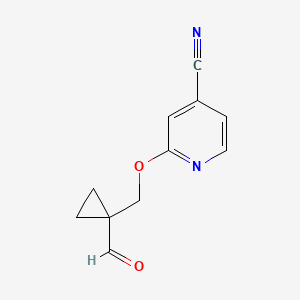

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。